molecular formula C17H19FN2O2 B1388925 N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-butanamide CAS No. 1020056-85-2

N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-butanamide

Cat. No.: B1388925
CAS No.: 1020056-85-2
M. Wt: 302.34 g/mol
InChI Key: WGWAQNJCWOGGSB-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-butanamide is a synthetic organic compound that belongs to the class of amides. This compound features a fluorinated aromatic ring, an amino group, and a butanamide backbone, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-butanamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Nitration and Reduction: Starting with 2-fluoroaniline, nitration followed by reduction can introduce the amino group at the desired position.

    Ether Formation: The phenol group of 4-methylphenol can be reacted with a suitable halogenated butanoic acid derivative to form the ether linkage.

    Amide Formation: Finally, the amine group can be coupled with the carboxylic acid derivative to form the amide bond under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the amide or aromatic rings.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups in place of fluorine.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-butanamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-butanamide would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, influencing various molecular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-chlorophenyl)-2-(4-methylphenoxy)-butanamide
  • N-(5-Amino-2-bromophenyl)-2-(4-methylphenoxy)-butanamide
  • N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide

Uniqueness

N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-butanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, or methyl analogs.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(4-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-3-16(22-13-7-4-11(2)5-8-13)17(21)20-15-10-12(19)6-9-14(15)18/h4-10,16H,3,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWAQNJCWOGGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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